CDK8-Cyclin C degrader LL-K8-22 is a novel compound that has emerged as a potent and selective dual degrader targeting the cyclin-dependent kinase 8 and cyclin C complex. This compound has demonstrated significant efficacy in inhibiting carcinogenic transcriptional programs, particularly those driven by E2F and MYC, making it a valuable tool in cancer research, especially for triple-negative breast cancer (TNBC) . The compound was developed through a series of hydrophobic tagging-based degraders and is primarily utilized in scientific research rather than industrial applications .
LL-K8-22 was identified through extensive research aimed at developing small-molecule degraders that can selectively target protein complexes involved in various signaling pathways. The compound's discovery was reported in several scientific journals, highlighting its potential therapeutic applications .
LL-K8-22 is classified as a small-molecule degrader, specifically targeting the CDK8-cyclin C complex. It operates through a mechanism that induces the selective degradation of these proteins, distinguishing it from traditional inhibitors that merely block their activity without promoting degradation .
The synthesis of LL-K8-22 involves multiple steps, including the design, synthesis, and evaluation of hydrophobic tagging-based degraders. The synthetic route focuses on creating compounds that can effectively induce the degradation of both CDK8 and cyclin C simultaneously.
The synthesis typically requires specialized laboratory conditions to ensure the purity and efficacy of the compound. The initial identification of LL-K8-22 involved screening various candidates for their ability to degrade the CDK8-cyclin C complex selectively . Specific reagents and reaction conditions are employed to achieve optimal yields and activity.
The molecular structure of LL-K8-22 is characterized by its ability to interact with both CDK8 and cyclin C, facilitating their degradation. Detailed structural analysis reveals that LL-K8-22 has specific functional groups that enhance its binding affinity to these targets .
While specific structural data such as crystallographic information may not be publicly available, studies indicate that the compound's design is based on principles that maximize interaction with the target proteins while minimizing off-target effects .
LL-K8-22 participates in several chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution processes. The outcomes of these reactions depend significantly on the specific conditions applied during experimentation .
LL-K8-22 exerts its effects by inducing selective degradation of CDK8 and cyclin C through a process known as hydrophobic tagging. This mechanism targets the proteins for proteasomal degradation, effectively suppressing downstream signaling pathways associated with tumor growth and proliferation . Notably, it inhibits STAT1 Ser 727 phosphorylation, which plays a critical role in oncogenic transcriptional programs.
While specific physical properties such as melting point or solubility are not extensively documented in the available literature, LL-K8-22 is designed to be soluble in common organic solvents used in biological assays.
LL-K8-22 is characterized by its stability under physiological conditions, allowing it to maintain its activity over time when used in biological experiments. Its dual-targeting capability distinguishes it from other similar compounds .
LL-K8-22 has several scientific applications:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: